2-Benzoyl-3-(dimethylamino)acrylonitrile
Overview
Description
“2-Benzoyl-3-(dimethylamino)acrylonitrile” is a chemical compound with the linear formula C18H16N2O . It has a molecular weight of 276.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H16N2O . The CAS Number for this compound is 101220-35-3 .Scientific Research Applications
1. Applications in Organic Synthesis
2-Benzoyl-3-(dimethylamino)acrylonitrile has been utilized in various organic synthesis reactions. For instance, it reacts with 3-oxo-3-phenylpropanenitrile to yield 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile. These products were determined through X-ray crystallographic analysis, indicating the chemical's role in forming complex organic compounds (Moustafa, Al-Mousawi, & Elnagdi, 2011).
2. Role in Polymerization Processes
The compound has been observed in studies related to the polymerization of acrylonitrile. For example, it was used in the study of vinyl polymerization, where its presence influenced the initial rate of polymerization. This highlights its potential role in controlling and modifying polymerization reactions (Imoto & Takemoto, 1955).
3. Influence in Solution Polymerization
Research has shown that this compound can affect the solution polymerization of acrylonitrile. Specifically, it was found to increase the rate of solution polymerization significantly, thereby playing a crucial role in the efficiency and outcomes of polymerization processes (Kumar & Gupta, 1982).
4. Impact on Terpolymerization Reactions
In the field of terpolymerization, this compound has been a subject of interest due to its chemical properties. It is involved in reactions that lead to the formation of terpolymers with unique characteristics, which could be significant for various industrial applications (Mathakiya, Vangani, & Rakshit, 1998).
5. Applications in Fabrication of Composites
The chemical has been used in the fabrication of glass fiber reinforced composites. This demonstrates its potential in materials science, especially in enhancing the properties of composite materials (Raval, Patel, & Vyas, 2002).
6. Role in Isomerism Studies
Studies on isomerism have involved this compound, particularly in understanding the crystal structures and intermolecular interactions in isomers. Such research provides insights into the molecular behavior of organic compounds (Tammisetti et al., 2018).
7. Implications in Antimicrobial Research
Finally, this compound has been incorporated into studies related to antimicrobial activity. For example, it was used in the synthesis of novel compounds with potential antimicrobial properties, indicating its relevance in pharmaceutical research (Elgemeie et al., 2017).
Properties
IUPAC Name |
(E)-2-benzoyl-3-(dimethylamino)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)9-11(8-13)12(15)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDDWYMGDGHRL-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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